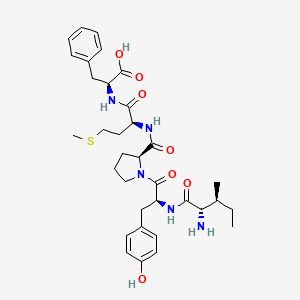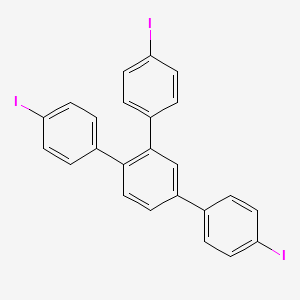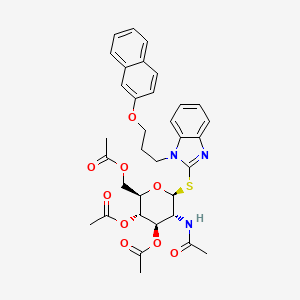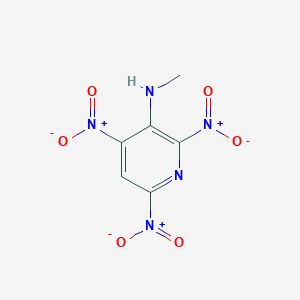
3-(2-Fluoro-6-nitrophenoxy)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-6-nitrophenoxy)oxolane is an organic compound with the molecular formula C10H10FNO4 It is characterized by the presence of a fluorine atom and a nitro group attached to a phenoxy ring, which is further connected to an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-6-nitrophenoxy)oxolane typically involves the reaction of 2-fluoro-6-nitrophenol with an oxolane derivative under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 2-fluoro-6-nitrophenol is replaced by the oxolane moiety. This reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoro-6-nitrophenoxy)oxolane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The oxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Amines, thiols, potassium carbonate, DMF.
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Reduction: 3-(2-Amino-6-nitrophenoxy)oxolane.
Substitution: Various substituted phenoxy oxolanes depending on the nucleophile used.
Hydrolysis: Corresponding diols.
Aplicaciones Científicas De Investigación
3-(2-Fluoro-6-nitrophenoxy)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-6-nitrophenoxy)oxolane largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the fluorine atom and nitro group can significantly influence its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Fluoro-6-nitrophenoxy)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
2-Fluoro-6-nitrophenol: Lacks the oxolane ring, simpler structure.
3-(2-Fluoro-6-nitrophenoxy)oxetane: Contains an oxetane ring instead of an oxolane ring.
Uniqueness
3-(2-Fluoro-6-nitrophenoxy)oxolane is unique due to the combination of its fluorine atom, nitro group, and oxolane ring. This combination imparts specific chemical properties and reactivity that can be exploited in various applications, making it distinct from its similar counterparts.
Propiedades
Número CAS |
917909-41-2 |
|---|---|
Fórmula molecular |
C10H10FNO4 |
Peso molecular |
227.19 g/mol |
Nombre IUPAC |
3-(2-fluoro-6-nitrophenoxy)oxolane |
InChI |
InChI=1S/C10H10FNO4/c11-8-2-1-3-9(12(13)14)10(8)16-7-4-5-15-6-7/h1-3,7H,4-6H2 |
Clave InChI |
ZMKHCIDGZSIRDD-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1OC2=C(C=CC=C2F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12619436.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-](/img/structure/B12619442.png)
![6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12619449.png)
![{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane](/img/structure/B12619468.png)




![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B12619486.png)
![2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde](/img/structure/B12619493.png)
![2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B12619499.png)
![5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine](/img/structure/B12619502.png)


